molecular formula C18H37NO4S2 B583848 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate CAS No. 1346598-35-3

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate

Cat. No.: B583848
CAS No.: 1346598-35-3
M. Wt: 395.617
InChI Key: JDVYQWZDSWUBSB-UHFFFAOYSA-N
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Description

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is a chemical compound with the molecular formula C12H23NO6S2. It is commonly used in organic synthesis and proteomics research. The compound features a tert-butoxycarbonyl (t-Boc) protected amino group, which is a common protective group in organic chemistry to prevent unwanted reactions at the amino site during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate typically involves the protection of the amino group with a t-Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate involves its ability to undergo substitution and deprotection reactions. The t-Boc group protects the amino group during synthetic steps and can be removed to reveal the reactive amine. The methanethiosulfonate group can react with nucleophiles, making it useful for modifying other molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-1-dodecyl Methanethiosulfonate
  • N-tert-Butoxycarbonyl-1-hexyl Methanethiosulfonate

Uniqueness

12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is unique due to its specific chain length and functional groups, which provide distinct reactivity and solubility properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(12-methylsulfonylsulfanyldodecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-24-25(4,21)22/h5-16H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVYQWZDSWUBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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